molecular formula C16H21N3O4S B4591592 methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B4591592
M. Wt: 351.4 g/mol
InChI Key: HCCSEGQJMVBJKB-UHFFFAOYSA-N
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Description

Methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate involves multiple steps. One common method includes the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions typically involve the use of solvents such as ethanol and dimethylformamide, with catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has significant potential in scientific research due to its unique structure and properties. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development . Additionally, its potential use in agriculture as a pesticide or herbicide is being explored .

Mechanism of Action

The mechanism of action of methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to inhibit certain enzymes, which can disrupt cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can be compared with other triazole derivatives such as 4,5-diphenyl-4H-1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives . These compounds share similar structural features but differ in their biological activities and applications. The presence of the methoxyphenoxy group in this compound imparts unique properties that may enhance its effectiveness in certain applications.

Properties

IUPAC Name

methyl 2-[[4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-19-15(17-18-16(19)24-10-14(20)22-4)11(2)23-13-8-6-12(21-3)7-9-13/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSEGQJMVBJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Reactant of Route 5
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methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl ({4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

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